3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide
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Overview
Description
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H16BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-bromo-4-formyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to active sites, while the tetrahydrofuran-2-ylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and binding properties.
4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and biological activity.
3-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its electronic properties and interactions.
Uniqueness
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tetrahydrofuran-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrNO3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-5-4-9(7-11(12)14)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
InChI Key |
IPSYVIKUJIOJLT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
Origin of Product |
United States |
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